N-Nitroso-N-methyl-4-aminobutyric acid-d3
Description
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) is a deuterium-labeled analog of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA), a genotoxic nitrosamine impurity detected in pharmaceuticals such as sartan antihypertensive drugs and tobacco products . The deuterated form (CAS 1184996-41-5) replaces three hydrogen atoms in the methyl group with deuterium (CD₃), enabling its use as an internal standard in mass spectrometry-based analytical methods to improve quantification accuracy . NMBA-d3 is critical for tracking nitrosamine formation, metabolism, and environmental persistence, particularly in regulatory and toxicological studies .
Properties
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662152 | |
| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184996-41-5 | |
| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
The synthesis of NMBA-D3 begins with N-methyl-4-aminobutyric acid (NMBA), where the methyl group is replaced by a deuterated methyl (CD3). Key reagents include deuterated methylating agents (e.g., CD3I or (CD3)2SO4) and nitrosating agents such as sodium nitrite (NaNO2) in acidic media. The deuterated precursor, N-methyl-D3-4-aminobutyric acid, is synthesized via nucleophilic substitution, where 4-aminobutyric acid reacts with deuterated methyl iodide under alkaline conditions.
Nitrosation Reaction Mechanism
Nitrosation introduces the nitroso (-NO) group to the amine. This step involves reacting N-methyl-D3-4-aminobutyric acid with nitrous acid (HNO2), generated in situ from NaNO2 and hydrochloric acid (HCl). The reaction proceeds at 0–5°C to minimize side reactions, yielding NMBA-D3. A transition-metal-free approach, adapted from aromatic amine nitrosation, employs triethyl phosphate (P(OEt)3) to facilitate the reaction in toluene at room temperature. This method avoids hazardous byproducts, aligning with green chemistry principles.
Reaction Conditions Table
Deuteration Techniques
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-effectiveness and regulatory compliance. Batch reactors facilitate nitrosation at controlled pH (1.5–3.0) and temperature (0–10°C). Continuous flow systems are emerging, reducing reaction times and improving safety by minimizing exposure to toxic intermediates. Post-synthesis, NMBA-D3 is purified via flash chromatography (hexane/AcOEt) or recrystallization, achieving >98% purity.
Industrial Process Parameters Table
| Stage | Conditions | Yield |
|---|---|---|
| Deuteration | CD3I, NaOH, D2O, 25°C, 12 hr | 85–90% |
| Nitrosation | NaNO2, HCl, 0–5°C, 2 hr | 75–80% |
| Purification | Flash chromatography | 95% |
Analytical Methods for Quality Control
Quality control ensures isotopic integrity and absence of non-deuterated impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is the gold standard. Calibration curves (0.001–0.100 ppm) validate sensitivity, with limits of quantification (LOQ) as low as 0.005 ppm. Recovery rates in solvents like methanol and acetonitrile exceed 90%, confirming method robustness.
LC-MS/MS Performance Table
| Parameter | Value | Source |
|---|---|---|
| Column | Shim-pack GIST C18-AQ | |
| Ionization Mode | APCI (+) | |
| LOQ | 0.005 ppm | |
| Recovery (Methanol) | 94.2–110.0% |
Comparative Analysis with Related Nitrosamines
NMBA-D3 shares synthetic challenges with other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). However, its deuterated structure necessitates specialized deuteration steps absent in non-isotopic analogs. Unlike NDMA, which forms via dimethylamine nitrosation, NMBA-D3 requires pre-deuterated precursors, complicating scalability.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves its interaction with cellular components, leading to genotoxic effects. The nitroso group can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Structural Analogs and Key Properties
Table 1 summarizes NMBA-d3 and related nitrosamines:
Notes:
Toxicological and Regulatory Profiles
- Genotoxicity: NMBA, NDMA, and NDEA are classified as probable human carcinogens due to alkylating DNA via metabolic activation . NMBA exhibits similar genotoxicity to NDMA but with distinct organotropism (e.g., liver vs. bladder) .
- Regulatory Limits : The FDA mandates NMBA limits ≤ 0.96 ppm in sartans, while NDMA and NDEA have stricter thresholds (e.g., NDMA ≤ 0.096 ppm) due to higher potency .
Analytical Detection Methods
- LC-MS/MS : NMBA-d3 is used as an internal standard for quantifying NMBA in pharmaceuticals, achieving a limit of quantification (LOQ) of 3 ng/mL with 89.9–115.7% recovery .
- GC-MS : NDMA and NDEA are often analyzed via headspace-GC-MS due to their volatility, whereas NMBA requires derivatization (e.g., esterification) for similar methods .
Pharmaceutical Monitoring
NMBA-d3 enables precise quantification of NMBA in sartans, addressing contamination issues linked to drug synthesis pathways. For example, Xie et al. (2022) validated an LC-MS/MS method using NMBA-d3 to achieve <5% RSD in inter-day precision .
Environmental and Dietary Exposure
Stability and Handling
NMBA-d3 requires storage at -18°C to prevent degradation, while non-deuterated NMBA is stable at 4°C in methanol . Both require handling under flammability (Category 2) and toxicity (Category 3) precautions .
Biological Activity
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) is a deuterated derivative of N-Nitroso-N-methyl-4-aminobutyric acid, classified as a nitrosamine compound. This article explores its biological activity, including pharmacokinetics, genotoxicity, and potential therapeutic implications, supported by relevant data tables and case studies.
- Molecular Formula : C₅H₇D₃N₂O₃
- Molecular Weight : 149.16 g/mol
- CAS Number : 1184996-41-5
- IUPAC Name : N-butyl-N-(trideuteriomethyl)nitrous amide
Pharmacokinetics
Pharmacokinetic studies of NMBA-d3 indicate that the incorporation of deuterium alters the compound's metabolic pathways and stability. Deuteration has been shown to affect the pharmacokinetic profiles of drugs, potentially leading to enhanced metabolic stability and altered bioavailability.
Table 1: Pharmacokinetic Parameters of NMBA-d3
| Parameter | Value |
|---|---|
| Absorption Half-Life | TBD |
| Clearance Rate | TBD |
| Volume of Distribution | TBD |
| Bioavailability | TBD |
Note: TBD indicates parameters that require further study for precise values.
Genotoxicity Studies
Genotoxicity assessments are crucial for understanding the potential risks associated with NMBA-d3. Studies have demonstrated that nitrosamines can induce DNA damage, leading to mutagenic effects. The specific genotoxic profile of NMBA-d3 has been evaluated using various assays.
Table 2: Genotoxicity Assay Results for NMBA-d3
| Assay Type | Result | Reference |
|---|---|---|
| Ames Test | Positive | |
| Micronucleus Assay | Induced micronuclei | |
| Comet Assay | Significant DNA damage |
The biological activity of NMBA-d3 is primarily linked to its interaction with cellular components leading to oxidative stress and DNA damage. The nitrosamine structure is known to form reactive intermediates that can alkylate DNA, resulting in mutagenesis.
Case Studies
-
Case Study on Nitrosamine Exposure
- Objective : To evaluate the effects of dietary nitrosamines, including NMBA-d3.
- Findings : Increased incidence of tumors in animal models exposed to high levels of nitrosamines.
- : Highlights the potential carcinogenic risk associated with NMBA-d3 exposure.
-
Therapeutic Implications
- Study : Investigating NMBA-d3 as a potential tracer in drug metabolism studies.
- Outcome : Demonstrated that deuterated compounds can provide clearer insights into metabolic pathways without altering the biological activity significantly.
Q & A
Basic Research Questions
Q. What analytical techniques are commonly employed for detecting N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) in pharmaceutical products?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is widely used due to its sensitivity and specificity for nitrosamine analysis. Gradient elution on a C18 column effectively separates NMBA-d3 from matrix components, achieving a limit of quantification (LOQ) of 3 ng/mL . Gas chromatography–mass spectrometry (GC-MS/MS) is also utilized, though it may require optimization for NMBA-d3 due to its lower volatility compared to other nitrosamines .
Q. Why are deuterated forms like NMBA-d3 preferred in environmental and metabolic studies?
- Methodological Answer : The deuterium label enables precise tracking of the compound’s fate in biological or environmental systems using techniques like mass spectrometry or NMR. Isotopic dilution minimizes matrix effects, improving quantification accuracy in complex samples such as urine or soil .
Q. What regulatory guidelines influence the analysis of NMBA-d3 in pharmaceuticals?
- Methodological Answer : Regulatory bodies like the FDA, EMA, and USP mandate strict limits for nitrosamine impurities (e.g., ≤1 ppm). Analytical methods must undergo validation for specificity, linearity (R² >0.99), accuracy (recovery 89.9–115.7%), and precision (RSD <5%) to comply with ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can method validation parameters be optimized for NMBA-d3 quantification in LC-MS/MS?
- Methodological Answer : Key parameters include:
- Specificity : Use deuterated internal standards (e.g., NMBA-d3) to distinguish analytes from isobaric interferences .
- Linearity : Calibrate across 3–45 ng/mL, ensuring correlation coefficients >0.99 .
- Accuracy/Precision : Spike recovery studies in sartan APIs demonstrate intra-day and inter-day RSD <5% .
- Stability : Assess freeze-thaw cycles and storage conditions (e.g., -20°C for long-term stability) .
Q. What strategies mitigate matrix effects when analyzing NMBA-d3 in biological fluids?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) or QuEChERS protocols reduce co-extracted lipids and proteins .
- Isotopic Dilution : NMBA-d3 compensates for ion suppression/enhancement during LC-MS/MS analysis .
- Column Selection : Polar-embedded C18 columns improve retention and separation of polar nitrosamines .
Q. How can co-elution of NMBA-d3 with structurally similar impurities be resolved?
- Methodological Answer : Optimize gradient elution profiles (e.g., acetonitrile/water with 0.1% formic acid) and employ high-resolution MS/MS transitions (e.g., m/z 147→117 for NMBA-d3). Confirm peak purity via spectral deconvolution .
Q. What metabolic pathways or biomarkers are studied using NMBA-d3?
- Methodological Answer : NMBA-d3 aids in tracking nitrosoamino acid metabolism, such as formation of N-nitrosoproline or N-methylthiazolidine-4-carboxylic acid (NMTCA), which are urinary biomarkers of endogenous nitrosation . Deuterium labeling allows differentiation from endogenous analogs in human intervention studies .
Q. How do deuterated standards improve detection limits in GC-MS/MS analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
